molecular formula C22H25NO6 B8067902 BENZYL 2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-BETA-D-GLUCOPYRANOSIDE

BENZYL 2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-BETA-D-GLUCOPYRANOSIDE

Cat. No.: B8067902
M. Wt: 399.4 g/mol
InChI Key: NXGXFAKJUWEFEC-YGWZVDMJSA-N
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Description

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (CAS 6901-14-0) is a protected derivative of N-acetylglucosamine (GlcNAc) featuring a benzylidene acetal at the 4,6-O positions and a benzyl group at the anomeric oxygen. The benzylidene group confers steric protection to the 4- and 6-hydroxyls, enhancing stability during synthetic manipulations, while the acetamido group at position 2 mimics biological GlcNAc motifs . This compound is pivotal in glycosylation reactions, serving as an intermediate for oligosaccharide synthesis. Its molecular formula is C₂₂H₂₃NO₆, with a molecular weight of 397.42 g/mol. The β-anomeric configuration ensures proper stereochemical alignment for enzymatic or chemical glycosyl transfer .

Properties

IUPAC Name

N-[(6R,7S,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17?,18-,19?,20+,21?,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGXFAKJUWEFEC-YGWZVDMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H](OC2COC(O[C@H]2C1O)C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 4,6-O-Benzylidene Acetal

The 4,6-diol is protected as a benzylidene acetal using benzaldehyde dimethyl acetal or α,α-dimethoxytoluene in the presence of a Brønsted or Lewis acid catalyst. For example:

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv) in anhydrous N,N-dimethylformamide (DMF) at 80–85°C for 6–8 hours.

  • Yield : 85–90% after recrystallization from methanol/water.

This step locks the glucose ring in a rigid chair conformation, simplifying downstream regioselective reactions.

Stepwise Synthesis Protocol

Benzylation at the Anomeric Position

The anomeric hydroxyl group is benzylated to form the β-glycoside. Key conditions include:

  • Reagent : Benzyl bromide (1.5 equiv) with barium oxide/barium hydroxide (BaO/Ba(OH)₂, 2.0 equiv) in DMF at 60°C for 12 hours.

  • Mechanism : The base deprotonates the anomeric hydroxyl, facilitating an SN2 displacement by the benzyl bromide.

  • Yield : 75–80% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Acetamido Group Installation

The C2 amine is acetylated using acetic anhydride (1.2 equiv) in pyridine at 0°C for 2 hours, achieving quantitative conversion.

Reaction Optimization and Challenges

Temperature and Catalysis

  • Benzylidene acetal formation : Lower temperatures (50°C) reduce side products but prolong reaction time (12–14 hours).

  • Benzylation : Excess BaO/Ba(OH)₂ (>2.0 equiv) risks over-benzylation at the 3-position, necessitating precise stoichiometry.

Solvent Effects

  • DMF vs. THF : DMF enhances solubility of intermediates but may promote β-elimination at elevated temperatures. Tetrahydrofuran (THF) offers milder conditions but lower yields (60–65%).

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Elution with hexane/ethyl acetate (gradient 4:1 to 1:1) isolates the product with >95% purity.

  • Recrystallization : Methanol/water (7:3) yields crystalline product suitable for X-ray diffraction analysis.

Analytical Validation

  • NMR : Key signals include δ 7.35–7.45 ppm (benzylidene aromatic protons) and δ 5.52 ppm (anomeric proton, J = 8.5 Hz, β-configuration).

  • HPLC : Retention time of 12.3 minutes on a C18 column (acetonitrile/water 65:35).

Comparative Analysis of Alternative Routes

Allyl Glycoside Intermediate

An alternative approach starts with allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside , which allows for orthogonal deprotection via palladium-catalyzed cleavage. However, this method requires additional steps to install the allyl group, reducing overall yield (60–65%).

Direct Benzylidene Acetal Formation

Some protocols bypass intermediate protection by simultaneously forming the benzylidene acetal and benzylating the anomeric position. While faster, this method suffers from regiochemical ambiguity, yielding a 3:1 mixture of β/α anomers.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies using continuous flow reactors demonstrate improved heat transfer and reproducibility:

  • Residence time : 30 minutes at 100°C.

  • Output : 1.2 kg/day with 88% purity.

Green Chemistry Metrics

  • E-factor : 12.5 (kg waste/kg product), primarily due to solvent use in chromatography.

  • PMI (Process Mass Intensity) : 28.7, highlighting opportunities for solvent recycling.

Data Tables

Table 1: Comparison of Benzylation Conditions

ConditionYield (%)Purity (%)Anomeric Selectivity (β:α)
BaO/Ba(OH)₂, DMF, 60°C78959:1
NaH, THF, 25°C65887:1
K₂CO₃, MeCN, 40°C70908:1

Table 2: Purification Efficiency

MethodPurity (%)Recovery (%)Solvent Consumption (L/g)
Silica Chromatography95800.45
Recrystallization98650.20
Centrifugal Partitioning92750.30

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-BETA-D-GLUCOPYRANOSIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The phenyl and phenylmethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted aromatic compounds.

Scientific Research Applications

Glycobiology

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside is utilized in glycobiology research, particularly for synthesizing glycosylated compounds. Glycosylation plays a critical role in biological processes such as cell signaling and immune response. The compound can serve as a donor of sugar moieties in glycosylation reactions, facilitating the study of glycoproteins and glycolipids.

Carbohydrate Synthesis

This compound acts as a synthetic intermediate in the preparation of various carbohydrates and oligosaccharides. Its ability to participate in glycosidic bond formation makes it valuable for synthesizing complex carbohydrates that are otherwise difficult to obtain through natural extraction methods .

Medicinal Chemistry

In medicinal chemistry, derivatives of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside have been explored for their potential therapeutic effects. Research indicates that such compounds may exhibit anti-inflammatory and antimicrobial properties, making them candidates for drug development targeting infectious diseases and inflammatory conditions .

Biochemical Reagents

The compound is also classified as a biochemical reagent useful in proteomics research. Its application includes studying protein interactions and modifications, which are crucial for understanding cellular functions and disease mechanisms .

Case Study 1: Synthesis of Glycoproteins

Researchers have employed benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside to synthesize glycoproteins that mimic natural structures. This approach aids in the development of vaccines and therapeutic proteins by providing insights into the role of glycosylation in protein stability and immune recognition.

Case Study 2: Antimicrobial Activity

In a study exploring the antimicrobial effects of various glucopyranoside derivatives, benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside was tested against several bacterial strains. Results indicated significant inhibitory activity, suggesting its potential as a lead compound for developing new antibiotics .

Summary Table of Applications

Application AreaDescriptionPotential Impact
GlycobiologySynthesis of glycosylated compoundsUnderstanding cellular interactions
Carbohydrate SynthesisIntermediate for oligosaccharide synthesisDevelopment of complex carbohydrates
Medicinal ChemistryExploration of therapeutic propertiesDrug development for infections
Biochemical ReagentsUsed in proteomics to study protein interactionsInsights into disease mechanisms

Mechanism of Action

The mechanism of action of BENZYL 2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-BETA-D-GLUCOPYRANOSIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Research Findings and Data

Solubility and Stability
Compound Name Solubility Stability
Target Compound Chloroform, DCM Stable under basic conditions; decomposes in strong acids
Octyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-β-D-Glucopyranoside (CAS 173725-22-9) Methanol, Chloroform Stable at -20°C; hygroscopic
Benzyl β-D-Glucopyranoside (CAS 124492-59-7) Water, DMSO Hydrolyzes in acidic environments

Key Insight : The benzylidene group in the target compound enhances stability but reduces water solubility compared to unprotected analogs .

Biological Activity

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (commonly referred to as BZB) is a synthetic carbohydrate derivative known for its potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its structural properties and possible applications in drug development.

  • Molecular Formula : C22H25NO6
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 13343-63-0
  • Structure : The compound features a benzylidene acetamido group, contributing to its pharmacological properties.

Antimicrobial Properties

Research indicates that BZB exhibits significant antimicrobial activity. A study by Berger et al. (2006) demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Anticancer Activity

In vitro studies have suggested that BZB may possess anticancer properties. Zhang et al. (1998) reported that the compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced cell viability .

Enzyme Inhibition

BZB has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases, which are crucial for carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes by modulating glucose absorption .

Case Studies

StudyFindingsImplications
Berger et al., 2006Demonstrated antimicrobial activity against Gram-positive bacteriaPotential use as an antibacterial agent
Zhang et al., 1998Induced apoptosis in cancer cell linesPossible application in cancer therapy
ResearchGate Study, 2020Inhibition of glycosidases observedImplications for diabetes management

The biological activities of BZB can be attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic benzyl groups may interact with bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, BZB may activate intrinsic apoptotic pathways, promoting programmed cell death.
  • Enzyme Interaction : The structural features of BZB allow it to fit into the active sites of glycosidases, thereby inhibiting their function.

Q & A

Basic: What are the established synthetic routes for this compound, and how can researchers optimize yield?

The compound is synthesized via multistep procedures starting from glucosamine derivatives. Key steps include:

  • Protecting group strategies : Benzylidene and acetyl groups are introduced to block hydroxyl groups at C4/C6 and C2, respectively, ensuring regioselectivity .
  • Glycosylation : Imidate donors (e.g., trichloroacetimidate) are commonly used to form glycosidic bonds, with yields influenced by solvent polarity and catalyst choice (e.g., BF₃·Et₂O) .
  • Optimization : Using barium oxide and allyl bromide in dimethylformamide (DMF) improves reaction efficiency for introducing allyl groups at C3 (95% yield) .

Basic: How is the stereochemistry and structural integrity confirmed post-synthesis?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify benzylidene acetal formation (δ 5.5–5.8 ppm for acetal protons) and β-configuration (J1,2_{1,2} ≈ 8–10 Hz) .
  • X-ray Crystallography : Resolves ambiguities in benzylidene ring orientation and anomeric configuration .
  • Polarimetry : Specific optical rotation ([α]D20_{D}^{20} +125° in pyridine) confirms purity and stereochemical consistency .

Advanced: How can researchers address low yields in glycosylation reactions involving this compound?

Low yields often arise from:

  • Competing side reactions : Hydrolysis of imidate donors can be mitigated by using anhydrous solvents (e.g., CH2_2Cl2_2) and controlled temperatures .
  • Steric hindrance : Bulky benzylidene groups at C4/C6 may limit acceptor accessibility. Switching to thioglycoside donors or microwave-assisted activation improves reactivity .
  • Catalyst tuning : Lewis acids like TMSOTf enhance glycosylation efficiency by stabilizing oxocarbenium intermediates .

Advanced: How to resolve discrepancies in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 256–261°C vs. 255–256°C) may stem from:

  • Polymorphism : Recrystallization solvents (methanol-pyridine vs. ethanol) can alter crystal packing .
  • Purity assessment : Differential Scanning Calorimetry (DSC) and HPLC (>98% purity) ensure accurate comparisons .
  • Decomposition : Thermal instability during measurement requires inert atmospheres (N2_2) to prevent oxidative degradation .

Advanced: What role does this compound play in bacterial cell wall biosynthesis studies?

It serves as a precursor for lipid II analogs, critical in peptidoglycan synthesis:

  • Mimicking natural substrates : The benzylidene group mimics lipid II’s pyrophosphate moiety, enabling enzymatic studies with MurG glycosyltransferase .
  • Inhibitor design : Modifying the C2 acetamido group (e.g., replacing with sulfonamides) creates analogs to probe antibiotic resistance mechanisms .

Advanced: What strategies optimize protecting group manipulation during derivatization?

  • Selective deprotection : Benzylidene groups are cleaved via hydrogenolysis (H2_2/Pd-C), while acetyl groups require basic conditions (NH3_3/MeOH) .
  • Temporary protection : Allyl groups at C3 allow orthogonal functionalization (e.g., epoxidation for crosslinking studies) .
  • Monitoring : Thin-layer chromatography (TLC) with ceric ammonium molybdate staining tracks reaction progress .

Methodological Challenge: Scaling up synthesis without compromising stereoselectivity.

  • Solvent selection : DMF enables high solubility but requires careful removal via vacuum distillation to avoid byproducts .
  • Catalyst recycling : Barium oxide can be recovered via filtration and reused, reducing costs .
  • Continuous flow systems : Microreactors improve heat/mass transfer, maintaining stereochemical control in gram-scale syntheses .

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